molecular formula C12H10ClN3O2 B3023352 N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine CAS No. 61471-95-2

N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine

Cat. No.: B3023352
CAS No.: 61471-95-2
M. Wt: 263.68 g/mol
InChI Key: XQYZUTAMBGXARU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine ( 61471-95-2) is a chemical compound with the molecular formula C12H10ClN3O2 and a molecular weight of 263.68 g/mol . This molecule is characterized by a benzodioxole group linked via a methylene bridge to a chloropyridazinamine group, a structure often associated with potential pharmaceutical and biological activity. Its exact mass is 263.046 Da, and it has a topological polar surface area of approximately 59.5 Ų . Compounds featuring the 6-chloropyridazin-3-amine scaffold, such as this one, are frequently employed as key intermediates in organic synthesis and medicinal chemistry research . They are of significant interest in the development and exploration of novel therapeutic agents, particularly as building blocks for more complex molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-11-3-4-12(16-15-11)14-6-8-1-2-9-10(5-8)18-7-17-9/h1-5H,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYZUTAMBGXARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390496
Record name N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61471-95-2
Record name N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Chloropyridazine Synthesis: The chloropyridazine core is often prepared via the chlorination of pyridazine derivatives.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the chloropyridazine core using a suitable amine coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chloropyridazine core.

    Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazine compounds.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine, we compare it with structurally related compounds, focusing on molecular features, physicochemical properties, and synthetic considerations.

Structural Analogues in the Chloropyridazine Family

Key derivatives of 6-chloropyridazin-3-amine include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
N-Benzyl-6-chloropyridazin-3-amine 1496-85-1 C₁₁H₁₀ClN₃ 219.67 Benzyl group at amine
6-Chloro-5-methylpyridazin-3-amine 64068-00-4 C₅H₆ClN₃ 143.58 Methyl at position 5
6-Chloro-4-methylpyridazin-3-amine 932-50-3 C₅H₆ClN₃ 143.58 Methyl at position 4
Target Compound - C₁₂H₁₀ClN₃O₂ ~263.45* 1,3-Benzodioxol-5-ylmethyl group -

Notes:

  • The benzodioxole group introduces two oxygen atoms, enhancing polarity compared to the benzyl or methyl derivatives, which may increase solubility in polar solvents .

Physicochemical Properties

  • Boiling Point : The benzyl derivative (CAS 1496-85-1) has a boiling point of 435.5°C . The target compound’s larger molecular weight and polar oxygen atoms suggest a comparable or higher boiling point.
  • Thermal Stability : Methyl-substituted derivatives (e.g., 6-chloro-5-methylpyridazin-3-amine) may exhibit lower thermal stability due to reduced steric protection of the amine group compared to the bulkier benzodioxole substituent .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Compound Overview

  • Chemical Formula : C11_{11}H8_{8}ClN3_{3}O2_{2}
  • Molecular Weight : Approximately 249.653 g/mol
  • CAS Number : 61471-97-4

The compound features a benzodioxole moiety linked to a chloropyridazine core, which is believed to enhance its biological activity compared to similar compounds lacking one of these components.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzodioxole Moiety : Synthesized through cyclization of catechol with formaldehyde.
  • Synthesis of the Chloropyridazine Core : Achieved via chlorination of pyridazine derivatives.
  • Coupling Reaction : The final step involves coupling the benzodioxole moiety with the chloropyridazine core using suitable amine coupling reagents under controlled conditions.

This compound exhibits various biological activities, primarily through enzyme inhibition and receptor binding. Its mechanism often involves modulating key biological pathways by interacting with specific molecular targets.

Pharmacological Properties

Preliminary studies suggest that this compound may exhibit:

  • Anticancer Activity : Potentially acting as an inhibitor of key enzymes involved in cancer progression.
  • Antimicrobial Properties : Investigated for its ability to inhibit bacterial growth and function as a pharmacophore in drug design.

In vitro studies have shown that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For example, related compounds have demonstrated significant COX inhibition and associated analgesic and anti-inflammatory activities .

Case Studies and Experimental Data

Several studies have explored the biological activities associated with similar compounds:

  • Cyclooxygenase Inhibition :
    • Compounds similar to this compound were screened for COX inhibition.
    • Notable results showed selectivity for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Analgesic and Anti-inflammatory Activity :
    • Compounds exhibited analgesic activity comparable to that of sodium diclofenac.
    • The highest analgesic activities recorded were around 51%, with anti-inflammatory effects noted within the first hour post-administration .

Comparative Analysis

The following table summarizes key features and activities of this compound compared to related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC11_{11}H8_{8}ClN3_{3}O2_{2}Unique benzodioxole & chloropyridazine structurePotential anticancer, antimicrobial, COX inhibition
6-Chloro-pyridazin-3-aminesC7_{7}H7_{7}ClNLacks benzodioxole moietyLimited biological activity
1,3-Benzodioxol derivativesC7_{7}H7_{7}NO2_{2}Contains only benzodioxole structureVaries based on specific substitutions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine, and how can reaction intermediates be characterized using spectroscopic methods?

  • Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chloropyridazine derivatives react with benzodioxol-containing amines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K2_2CO3_3) . Key intermediates, such as 6-chloro-3-hydrazinylpyridazin-4-amine, are characterized using 1^1H/13^13C NMR and LC-MS to confirm regioselectivity and purity. Crystallographic data (e.g., XRD) may resolve ambiguities in stereochemistry .

Q. Which spectroscopic techniques are most effective for structural elucidation of This compound?

  • Answer : A combination of techniques is essential:

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and benzodioxol methylene groups (δ 4.2–4.5 ppm). 13^13C NMR confirms carbonyl and aromatic carbons.
  • FT-IR : Stretching frequencies for C-Cl (~700 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) bonds.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the key reactivity patterns of This compound in cross-coupling reactions?

  • Answer : The chlorine atom at position 6 of the pyridazine ring is susceptible to Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed reactions with aryl boronic acids yield biaryl derivatives, while amination reactions introduce nitrogen-containing substituents . Solvent choice (e.g., toluene vs. DMSO) impacts reaction efficiency and byproduct formation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of This compound?

  • Answer : Use a Design of Experiments (DoE) approach to optimize variables:

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade heat-sensitive intermediates.
  • Catalyst Load : Pd(OAc)2_2 (2–5 mol%) balances cost and efficiency in cross-coupling steps.
  • Purification : Gradient HPLC (C18 column, acetonitrile/water) separates regioisomers. Purity >98% is achievable with iterative recrystallization .

Q. How can researchers resolve contradictions in reported bioactivity data of This compound across different studies?

  • Answer : Discrepancies often arise from:

  • Impurity Profiles : Trace intermediates (e.g., 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine) may confound bioassays. Quantify impurities via LC-MS and retest isolated batches .
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC50_{50} values. Standardize protocols using controls like LY2784544 (a kinase inhibitor with well-characterized activity) .

Q. What computational strategies are effective for predicting the binding affinity of This compound to target proteins?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations predict interactions with enzymes like BRD4 or kinases. Key steps:

  • Ligand Preparation : Optimize 3D geometry using Gaussian09 at the B3LYP/6-31G* level.
  • Binding Site Analysis : Compare with co-crystallized ligands (e.g., BTZ (2) in BRD4 studies) to identify critical hydrogen bonds and hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine
Reactant of Route 2
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N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine

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